Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate
Description
Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate is a boronic ester derivative characterized by a benzo[d][1,3]dioxole core substituted with a methyl acetate group at the 5-position and a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety at the 7-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for constructing biaryl systems . The electron-rich benzodioxole ring may influence the electronic environment of the boronate, modulating its reactivity in catalytic processes. Its methyl ester group enhances solubility in organic solvents, a critical factor for synthetic utility .
Properties
IUPAC Name |
methyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)11-6-10(8-13(18)19-5)7-12-14(11)21-9-20-12/h6-7H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHOTRCEMIIOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674990 | |
| Record name | Methyl [7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-68-3 | |
| Record name | 1,3-Benzodioxole-5-acetic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxol-5-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)acetate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C17H25BO5
- Molecular Weight : 320.19 g/mol
- CAS Number : 1045808-11-4
- Physical State : Colorless liquid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry due to its ability to form stable complexes with biomolecules.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis.
- Antiparasitic Activity : Similar compounds have shown efficacy against parasites such as Leishmania spp., indicating potential for this compound as well.
Antiparasitic Activity
Research indicates that derivatives of dioxaborolane exhibit significant antiparasitic properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of Leishmania parasites with IC50 values in the micromolar range.
| Compound | Target Parasite | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Leishmania spp. | 10 | |
| Compound B | Leishmania spp. | 15 | |
| Methyl 2-(7-(4,4,5,5-tetramethyl... | TBD | TBD | Current Study |
Case Studies
-
Case Study on Leishmaniasis Treatment :
- A recent study explored the efficacy of various dioxaborolane derivatives against Leishmania spp. The results indicated that modifications in the chemical structure significantly impacted biological activity and selectivity towards the parasite versus mammalian cells.
-
Pharmacokinetic Studies :
- Pharmacokinetic evaluations revealed that compounds similar to methyl 2-(7-(4,4,5,5-tetramethyl... exhibited favorable absorption and distribution characteristics in vivo. This suggests potential for therapeutic use in treating parasitic infections.
Safety and Toxicity
While preliminary studies indicate promising biological activity, safety assessments are crucial. Data from similar compounds suggest moderate toxicity levels; however, comprehensive toxicological evaluations for methyl 2-(7-(4,4,5,5-tetramethyl...) are necessary to ascertain its safety profile.
Comparison with Similar Compounds
Key Observations:
- Steric Considerations : The ethoxy-substituted derivative (Entry 4) exhibits increased steric hindrance near the boronate, which could impede catalyst accessibility compared to the target compound’s benzodioxole core .
- Solubility : Carboxylate derivatives (Entry 3) demonstrate higher polarity, making them suitable for reactions in polar aprotic solvents or aqueous mixtures, whereas the target compound’s methyl ester maintains lipophilicity for traditional organic media .
Reactivity in Cross-Coupling Reactions
The target compound’s benzodioxole ring provides electron density to the adjacent boronate, enhancing its stability and moderating reactivity—a balance critical for high-yielding couplings. In contrast, alkyl-substituted analogues (e.g., Entry 5) exhibit faster transmetallation but lower air stability due to reduced conjugation . Fluorinated derivatives (Entry 2) show utility in coupling with electron-rich aryl halides but require stringent anhydrous conditions to prevent hydrolysis of the -CF₃ group .
Spectroscopic and Crystallographic Data
Such interactions may influence purification and crystallization protocols .
Methodological Considerations for Similarity Assessment
Compound similarity is evaluated using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients . For example, the target compound and CAS 478375-39-2 (Entry 5) share a Tanimoto similarity of 0.96, reflecting near-identical boronate and ester motifs but differing in the benzodioxole vs. benzene core . Despite high structural similarity, minor substituent changes can lead to "activity cliffs," where biological or chemical properties diverge significantly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
